Cas no 87840-45-7 (1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1))
1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1)
- 1-[4-(Benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
- SCHEMBL8069808
- DTXSID101007818
- EN300-7431236
- 87840-45-7
- 1-(4-phenylmethoxyphenyl)ethanamine;hydrochloride
- 4-Benzyloxyamphetamine HCl
- 4-Benzyloxyamphetamine hydrochloride
- 1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride
-
- Inchi: 1S/C15H17NO.ClH/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13;/h2-10,12H,11,16H2,1H3;1H
- InChI Key: XJBKNHBEEYFRGQ-UHFFFAOYSA-N
- SMILES: Cl.O(CC1C=CC=CC=1)C1C=CC(=CC=1)C(C)N
Computed Properties
- Exact Mass: 263.1076919Da
- Monoisotopic Mass: 263.1076919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 205
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7431236-0.05g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 0.05g |
$72.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-0.1g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 0.1g |
$107.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-0.25g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 0.25g |
$153.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-0.5g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 0.5g |
$240.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-1.0g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 1g |
$309.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-2.5g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 2.5g |
$576.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-5.0g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 5g |
$1022.0 | 2023-05-23 | ||
| Enamine | EN300-7431236-10.0g |
1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
87840-45-7 | 10g |
$1912.0 | 2023-05-23 |
1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1)
Introduction to 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) and its CAS No. 87840-45-7
The compound 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1), identified by the Chemical Abstracts Service Number (CAS No.) 87840-45-7, represents a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This amine hydrochloride derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a benzyloxy group at the para position of the phenyl ring and the ethanamine moiety linked via an amide bond introduces unique chemical properties that make it a valuable scaffold for further derivatization and exploration.
In recent years, the pharmaceutical industry has increasingly focused on developing novel compounds with enhanced pharmacological profiles. The structure of 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) incorporates elements that are commonly associated with bioactive molecules, such as aromatic rings and amine functionalities. These features are often exploited in the design of drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions. The benzyloxy group, in particular, can influence solubility and metabolic stability, making it a strategic choice for optimizing drug-like properties.
Recent studies have highlighted the importance of amine derivatives in drug development. The compound 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1), with its unique structural motif, has been investigated for its potential role as an intermediate in synthesizing more complex molecules. Researchers have explored its reactivity in various chemical transformations, including nucleophilic substitution reactions and coupling processes, which are pivotal in constructing biaryl structures. These transformations are often employed to create libraries of compounds for high-throughput screening, a common strategy in modern drug discovery pipelines.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for formulation development. Improved solubility can lead to better bioavailability and more efficient drug delivery systems. This property has made 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) a candidate for further investigation in preclinical studies aimed at evaluating its pharmacokinetic behavior. Such studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body, providing crucial data for assessing its safety and efficacy.
Advances in computational chemistry have also played a significant role in studying compounds like 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1). Molecular modeling techniques allow researchers to predict interactions between this molecule and biological targets, such as enzymes and receptors. These predictions can guide the design of analogs with improved binding affinities or selectivity. For instance, computational studies have suggested that modifications to the benzyloxy group could enhance interactions with specific protein targets, potentially leading to more effective therapeutic agents.
The synthesis of 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include the formation of an amide bond between 4-benzyloxybenzaldehyde and ethyl bromoacetate, followed by conversion to the corresponding amine and subsequent salt formation with hydrochloric acid. Each step must be meticulously controlled to avoid side reactions that could compromise the final product's integrity. Techniques such as column chromatography and recrystallization are often employed to purify the compound at each stage of synthesis.
In conclusion, 1-[4-(benzyloxy)phenyl]ethanamine hydrochloride (1:1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel drugs targeting various diseases. Ongoing studies continue to explore its pharmacological properties and synthetic applications, contributing to the advancement of medicinal chemistry. As research progresses, compounds like this will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.
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